Biochemical Potency: Sub-Nanomolar JAK3 IC50 Establishes JAK3i as Among the Most Potent Covalent JAK3 Inhibitors Available
JAK3i demonstrates an IC50 of 0.43 nM against the purified JAK3 kinase domain, positioning it as one of the most potent covalent JAK3 inhibitors reported [1]. For comparative context, JAK3 covalent inhibitor-1 (a structurally distinct covalent JAK3 inhibitor) exhibits an IC50 of 11 nM , while the reversible clinical JAK3 inhibitor decernotinib (VX-509) shows a Ki of 2.5 nM and cellular IC50 of 50–170 nM [2]. JAK3i thus achieves approximately 25-fold higher biochemical potency than JAK3 covalent inhibitor-1 and superior potency relative to reversible clinical-stage JAK3 inhibitors.
| Evidence Dimension | JAK3 inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | 0.43 nM (JAK3i) |
| Comparator Or Baseline | 11 nM (JAK3 covalent inhibitor-1); 2.5 nM Ki / 50–170 nM cellular IC50 (decernotinib/VX-509) |
| Quantified Difference | ~25-fold more potent than JAK3 covalent inhibitor-1; lower absolute IC50 than decernotinib Ki |
| Conditions | In vitro kinase assay with purified JAK3 kinase domain, 100 μM ATP, 30 min pre-incubation + 30 min incubation with substrate |
Why This Matters
Sub-nanomolar potency reduces the amount of compound required for complete target engagement in cellular and in vivo experiments, minimizing potential off-target effects associated with higher dosing.
- [1] Smith GA, Uchida K, Weiss A, Taunton J. Essential biphasic role for JAK3 catalytic activity in IL-2 receptor signaling. Nat Chem Biol. 2016 May;12(5):373-9. View Source
- [2] Farmer LJ, et al. Discovery of VX-509 (decernotinib), a potent and selective Janus kinase 3 inhibitor for the treatment of autoimmune diseases. J Med Chem. 2015 Sep 24;58(18):7195-216. View Source
